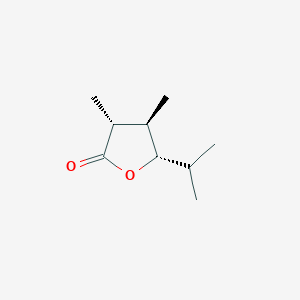
(3R,4R,5S)-3,4-Dimethyl-5-propan-2-yloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R,5S)-3,4-Dimethyl-5-propan-2-yloxolan-2-one is a chemical compound that belongs to the class of oxalanes. It is commonly known as DMPX and is used in various scientific research applications. DMPX is a chiral molecule that exists in two enantiomeric forms, which have different physiological and biochemical properties.
Mecanismo De Acción
The mechanism of action of DMPX is not well understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction. DMPX can also act as a chiral ligand by coordinating with metal ions and controlling the stereochemistry of the reaction.
Efectos Bioquímicos Y Fisiológicos
DMPX has no known biochemical or physiological effects on humans or animals. However, it has been shown to have an effect on the growth of certain microorganisms and plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPX has several advantages for use in lab experiments. It is a stable and readily available compound that is easy to handle and store. It is also relatively inexpensive compared to other chiral auxiliaries and ligands. However, DMPX has some limitations, including its limited solubility in certain solvents and its low reactivity in certain reactions.
Direcciones Futuras
There are several future directions for the use of DMPX in scientific research. One potential direction is the development of new synthetic methods for the synthesis of chiral compounds using DMPX as a chiral auxiliary or ligand. Another potential direction is the investigation of the mechanism of action of DMPX and the development of new applications for this compound. Additionally, the use of DMPX in asymmetric catalysis could be expanded to include new types of reactions and substrates.
Métodos De Síntesis
The synthesis of DMPX can be achieved by using various methods, including the oxidation of the corresponding diol, the reaction of 2,2-dimethyl-1,3-dioxolane with an aldehyde, and the ring-opening reaction of 2,2-dimethyl-1,3-dioxolane with an alkoxide. The most commonly used method for the synthesis of DMPX is the oxidation of the corresponding diol.
Aplicaciones Científicas De Investigación
DMPX is widely used in scientific research as a chiral auxiliary and a chiral ligand. It is used in the synthesis of various chiral compounds, including pharmaceuticals, agrochemicals, and natural products. DMPX is also used in asymmetric catalysis, which is a powerful tool for the synthesis of chiral compounds.
Propiedades
Número CAS |
121725-92-6 |
|---|---|
Nombre del producto |
(3R,4R,5S)-3,4-Dimethyl-5-propan-2-yloxolan-2-one |
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
(3R,4R,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-5(2)8-6(3)7(4)9(10)11-8/h5-8H,1-4H3/t6-,7-,8+/m1/s1 |
Clave InChI |
PCMFQYDBDBUOKY-PRJMDXOYSA-N |
SMILES isomérico |
C[C@@H]1[C@H](C(=O)O[C@H]1C(C)C)C |
SMILES |
CC1C(C(=O)OC1C(C)C)C |
SMILES canónico |
CC1C(C(=O)OC1C(C)C)C |
Sinónimos |
2(3H)-Furanone,dihydro-3,4-dimethyl-5-(1-methylethyl)-,(3alpha,4bta,5alpha)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



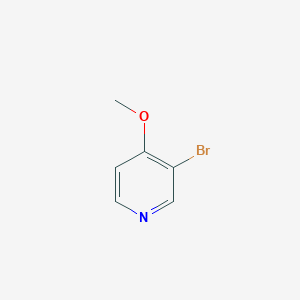

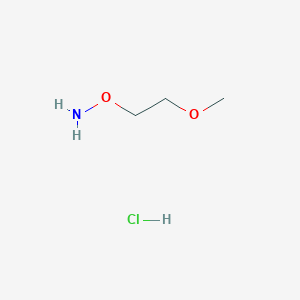
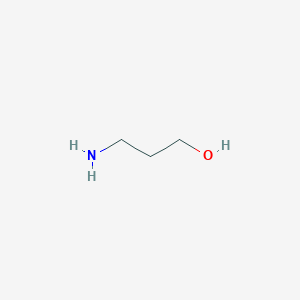
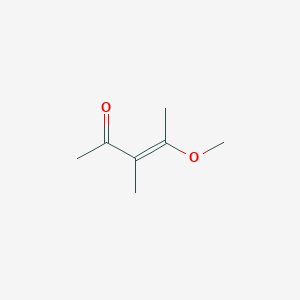
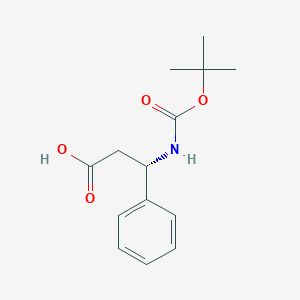
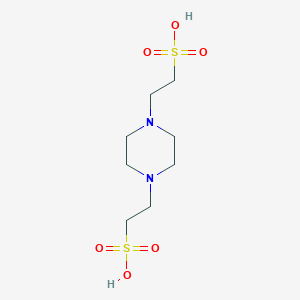

![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)
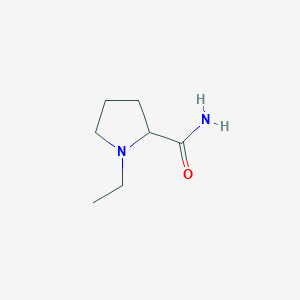

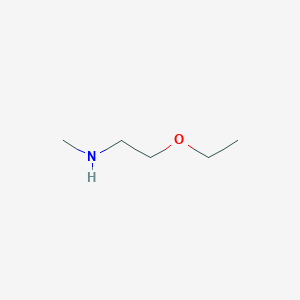

![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)